molecular formula C8H14N2 B15048044 cis-4-Amino-1-methyl-cyclohexanecarbonitrile

cis-4-Amino-1-methyl-cyclohexanecarbonitrile

Cat. No.: B15048044
M. Wt: 138.21 g/mol
InChI Key: YGYJKSYPGFXNGC-UHFFFAOYSA-N
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Description

cis-4-Amino-1-methyl-cyclohexanecarbonitrile: is an organic compound with the molecular formula C8H14N2 It is a derivative of cyclohexane, featuring an amino group and a nitrile group attached to the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Hydrogenation of 4-Amino-1-methyl-cyclohexanone: One common method involves the hydrogenation of 4-amino-1-methyl-cyclohexanone in the presence of a suitable catalyst such as palladium on carbon. The reaction is typically carried out under mild conditions with hydrogen gas at room temperature.

    Amination of 4-Methylcyclohexanecarbonitrile: Another method involves the amination of 4-methylcyclohexanecarbonitrile using ammonia or an amine source under high pressure and temperature conditions.

Industrial Production Methods: Industrial production of cis-4-amino-1-methyl-cyclohexanecarbonitrile often involves large-scale hydrogenation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: cis-4-Amino-1-methyl-cyclohexanecarbonitrile can undergo oxidation reactions to form corresponding oximes or nitriles.

    Reduction: The compound can be reduced to form primary amines or other reduced derivatives.

    Substitution: It can participate in substitution reactions where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents are used under controlled conditions.

Major Products Formed:

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted cyclohexane derivatives.

Scientific Research Applications

cis-4-Amino-1-methyl-cyclohexanecarbonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential as a building block for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which cis-4-amino-1-methyl-cyclohexanecarbonitrile exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the nitrile group can participate in various chemical reactions. These interactions can influence the compound’s biological activity and its potential therapeutic effects.

Comparison with Similar Compounds

    cis-4-Aminocyclohexanecarbonitrile: Similar structure but lacks the methyl group.

    trans-4-Amino-1-methyl-cyclohexanecarbonitrile: Similar structure but with different spatial arrangement of the amino group.

    4-Amino-1-methylcyclohexanol: Similar structure but with a hydroxyl group instead of a nitrile group.

Uniqueness: cis-4-Amino-1-methyl-cyclohexanecarbonitrile is unique due to the presence of both an amino group and a nitrile group on the cyclohexane ring, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

Molecular Formula

C8H14N2

Molecular Weight

138.21 g/mol

IUPAC Name

4-amino-1-methylcyclohexane-1-carbonitrile

InChI

InChI=1S/C8H14N2/c1-8(6-9)4-2-7(10)3-5-8/h7H,2-5,10H2,1H3

InChI Key

YGYJKSYPGFXNGC-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(CC1)N)C#N

Origin of Product

United States

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